molecular formula C₁₅H₁₃NO₂ B1142733 2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol CAS No. 91444-54-1

2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol

Cat. No. B1142733
CAS RN: 91444-54-1
M. Wt: 239.27
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" often involves multicomponent reactions, allowing for the creation of complex molecules from simpler precursors. For instance, the synthesis of related indole derivatives involves reactions such as benzylation, reduction, bromination, and specific indole syntheses like the Bischler-Möhla synthesis, which are suitable for industrial preparation due to their low cost, mild conditions, less side reactions, and high yield (Zuo, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and properties. For example, the crystal structure analysis of 4-Halo-5-hydroxyfuran-2(5H)-ones provides insight into the compound's geometry and electronic structure, aiding in the understanding of its reactivity (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

Chemical reactions involving "2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol" and its analogs can be quite diverse, ranging from halolactonization-hydroxylation reactions to more complex cascade reactions that form functionalized derivatives. These reactions are not only important for synthesizing new molecules but also for modifying the compound's properties for specific applications. For example, the phosphine-catalyzed annulation of o-hydroxyphenyl ketones with allylic carbonates to synthesize dihydrobenzofurans and indolines showcases the versatility in forming complex structures from simpler precursors (Qin, Liu, Wang, & He, 2016).

Scientific Research Applications

  • Fluorescent Probes for Estrogen Receptor Detection : Koulocheri and Haroutounian (2001) synthesized derivatives of this compound, which exhibited intense fluorescent emission and good binding affinities to estrogen receptors. These properties make them suitable as fluorescent probes for detecting estrogen receptors in cells (Koulocheri & Haroutounian, 2001).

  • Synthesis of Biologically Relevant Compounds : Banari, Kiyani, and Pourali (2017) demonstrated the synthesis of bis(indolyl)methanes, a series of biologically relevant compounds, using related indole derivatives. This process highlights the compound's role in synthesizing various biologically significant molecules (Banari, Kiyani, & Pourali, 2017).

  • Antimalarial Activity : Werbel et al. (1986) synthesized a series of derivatives from similar compounds, which showed significant antimalarial potency against Plasmodium berghei in mice, demonstrating potential applications in antimalarial drug development (Werbel et al., 1986).

  • Industrial Synthesis : Zuo (2014) synthesized a closely related compound, suitable for industrial preparation, highlighting its potential in large-scale chemical production processes (Zuo, 2014).

  • Pure Estrogen Antagonists : Von Angerer et al. (1990) studied derivatives of this compound for their binding affinities to estrogen receptors and found them to be nonsteroidal pure antiestrogens, useful in medical applications (von Angerer, Knebel, Kager, & Ganss, 1990).

  • Cytotoxic Neolignans in Traditional Medicine : Ma et al. (2017) isolated new compounds from traditional Chinese medicine that showed cytotoxicity against cancer cell lines. These compounds have structural similarities to 2-(4-Hydroxyphenyl)-3-methyl-1H-indol-5-ol, indicating its relevance in exploring natural product-derived therapeutics (Ma et al., 2017).

  • Serotonin Receptor Antagonists for Alzheimer's Disease : Nirogi et al. (2017) developed a novel serotonin receptor antagonist based on a structurally similar indole derivative, for the potential treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

  • Corrosion Inhibition in Petroleum Industry : Singh et al. (2020) explored the synthesis of related pyrazol derivatives for corrosion mitigation in the petroleum industry, indicating its potential in industrial applications (Singh et al., 2020).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a specific compound like “2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol”, you would need to consult the primary scientific literature or databases for up-to-date and accurate information. If this compound is novel or not well-studied, it may be necessary to conduct original research to obtain this information.


properties

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSDYZLJXRSMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol

Citations

For This Compound
23
Citations
TT Lušin, T Tomašić, J Trontelj, A Mrhar… - Chemico-biological …, 2012 - Elsevier
Bazedoxifene is a selective estrogen receptor modulator (SERM) that has been developed for use in post-menopausal osteoporosis. However, it contains a potentially toxic 5-hydroxy-3-…
Number of citations: 9 www.sciencedirect.com
Z Hodnik, L Peterlin Mašič, T Tomasic… - Journal of Medicinal …, 2014 - ACS Publications
Pregnane X receptor (PXR), a member of the NR1I nuclear receptor family, acts as a xenobiotic sensor and a paramount transcriptional regulator of drug-metabolizing enzymes and …
Number of citations: 22 pubs.acs.org
PM Kelly, SA Bright, D Fayne, JK Pollock… - Bioorganic & Medicinal …, 2016 - Elsevier
Breast cancer is the second most common cancer worldwide after lung cancer with the vast majority of early stage breast cancers being hormone-dependent. One of the major …
Number of citations: 21 www.sciencedirect.com
A Munir, S Azam, A Mehmood, Z Khan, A Mehmood… - Drug Des, 2016 - academia.edu
Background: Mutations of Estrogen receptors 1 affect its ligand-binding domain and results in the formation of breast cancer. Breast cancer is a known universal disease and the second …
Number of citations: 17 www.academia.edu
M Castelló-Ruiz, JB Salom… - Journal of …, 2016 - journals.lww.com
We have previously shown that the selective estrogen receptor modulator, bazedoxifene, improves the consequences of ischemic stroke. Now we aimed to characterize the effects and …
Number of citations: 6 journals.lww.com
S Dettmann, K Szymanowitz, A Wellner… - Bioorganic & medicinal …, 2010 - Elsevier
2-Phenyl-1H-benzimidazoles 7a–e were synthesized and tested for gene activation on ERα-positive MCF-7 breast cancer cells, stably transfected with the reporter plasmid ERE wtc luc (…
Number of citations: 22 www.sciencedirect.com
JS Disch, JM Duffy, ECY Lee, D Gikunju… - Journal of Medicinal …, 2021 - ACS Publications
Bispecific degraders (PROTACs) of ERα are expected to be advantageous over current inhibitors of ERα signaling (aromatase inhibitors/SERMs/SERDs) used to treat ER+ breast cancer…
Number of citations: 34 pubs.acs.org
BT Michalsen - 2013 - search.proquest.com
The metabolism of estrogens to electrophilic metabolites (bioactivation) has been postulated as a contributing factor in the initiation and/or promotion of cancer in hormone-sensitive …
Number of citations: 3 search.proquest.com
F Dalenc, M Poirot… - Current Medicinal …, 2015 - ingentaconnect.com
Cholesterol-5,6-epoxide hydrolase (ChEH) in mammals is a heterooligomeric complex of two cholesterogenic enzymes that control mammalian developmental programs. Following the …
Number of citations: 28 www.ingentaconnect.com
J Leignadier, F Dalenc, M Poirot… - Biochemical …, 2017 - Elsevier
Breast cancer (BC) is one of the most common female cancers in the world, with estrogen receptor (ER)-positive BC the most frequent subtype. Tamoxifen (Tam) is an effective drug that …
Number of citations: 42 www.sciencedirect.com

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